molecular formula C8H15I B13641448 (1-Iodoethyl)cyclohexane

(1-Iodoethyl)cyclohexane

Cat. No.: B13641448
M. Wt: 238.11 g/mol
InChI Key: YFMOVRDGBGFHCP-UHFFFAOYSA-N
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Description

(1-Iodoethyl)cyclohexane: is an organoiodine compound with the chemical formula C8H15I It is a derivative of cyclohexane, where an ethyl group substituted with an iodine atom is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Addition of Hydrogen Iodide to Cyclohexene: One common method involves the addition of hydrogen iodide to cyclohexene.

    Reaction of Cyclohexane with Iodoform: Another method involves the reaction of cyclohexane with iodoform in the presence of a base.

Industrial Production Methods: Industrial production of (1-Iodoethyl)cyclohexane may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (1-Iodoethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.

    Elimination: Strong bases such as sodium ethoxide and potassium tert-butoxide.

Major Products:

    Substitution: Products depend on the nucleophile used, such as ethylcyclohexane when using sodium hydroxide.

    Elimination: Formation of alkenes like ethylcyclohexene.

Scientific Research Applications

Biology and Medicine: The iodine atom can be used as a radiolabel for tracking the distribution of compounds in biological systems .

Industry: In the industrial sector, (1-Iodoethyl)cyclohexane can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .

Mechanism of Action

The mechanism of action of (1-Iodoethyl)cyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom acts as a leaving group, allowing for the formation of new bonds and the generation of various products .

Comparison with Similar Compounds

    Iodocyclohexane: Similar in structure but lacks the ethyl group.

    Bromocyclohexane: Contains a bromine atom instead of iodine.

    Chlorocyclohexane: Contains a chlorine atom.

Uniqueness: (1-Iodoethyl)cyclohexane is unique due to the presence of both an ethyl group and an iodine atom, which provides distinct reactivity patterns compared to other halogenated cyclohexanes. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and elimination reactions.

Properties

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

1-iodoethylcyclohexane

InChI

InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

YFMOVRDGBGFHCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)I

Origin of Product

United States

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